molecular formula C9H15N3O2 B12932794 N-Propyl-L-histidine CAS No. 58813-24-4

N-Propyl-L-histidine

Cat. No.: B12932794
CAS No.: 58813-24-4
M. Wt: 197.23 g/mol
InChI Key: RRCLFBZOBRYAJV-QMMMGPOBSA-N
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Description

Contemporary Significance of L-Histidine Derivatization in Chemical Biology and Material Science Research

The amino acid L-histidine possesses a unique imidazole (B134444) side chain that is crucial to its diverse roles in biological systems. Its ability to act as a proton buffer near physiological pH, a metal ion chelator, and a nucleophile in enzyme catalysis makes it a frequent target for chemical modification. acs.orgfoodb.camdpi.com Derivatizing L-histidine allows scientists to fine-tune its intrinsic properties, leading to significant advancements across multiple scientific disciplines. ontosight.ai

In Chemical Biology, the derivatization of histidine is a powerful tool for:

Probing Protein Structure and Function: Introducing modified histidine analogues, such as 3-methyl-histidine, into proteins allows researchers to study the specific roles of histidine residues in enzyme catalysis and metal binding. acs.orgnih.gov The genetic incorporation of such unnatural amino acids provides a precise method for modulating protein properties. nih.govrepec.orgresearchgate.net

Developing Novel Biocatalysts: Altering the catalytic center of enzymes by replacing natural histidine with a synthetic derivative, like Nδ-vinyl histidine, can enhance enzymatic activity and create biocatalysts with new functionalities. nih.govrepec.orgresearchgate.net Computational studies on Nδ-methyl histidine substitutions in peroxidases, for instance, show changes in redox properties and reactivity. mdpi.com

Synthesizing Peptide Mimetics: N-alkylation of histidine residues within peptides can lead to analogues with improved characteristics. For example, N(1)-alkyl-L-histidine containing analogues of thyrotropin-releasing hormone (TRH) have been synthesized to study their binding and activation of TRH receptor subtypes, with some showing increased potency and selectivity. nih.gov

In Material Science, L-histidine derivatives are being explored for innovative applications:

Corrosion Inhibition: The imidazole ring of histidine can chelate metal ions, and this property is harnessed to protect metal surfaces. L-histidine and its derivatives have been investigated as effective, environmentally friendly corrosion inhibitors for materials like carbon steel in saline environments. mdpi.comrsc.org

Development of Functional Materials: Histidine derivatives are used to create novel materials such as hydrogels. researchgate.net These materials can exhibit stimuli-responsive behaviors and have potential applications in biomedicine, for instance, in promoting cartilage regeneration. researchgate.net

Biolubricant Additives: Novel histidine Schiff base esters have been synthesized and shown to act as effective antioxidant, antiwear, and anticorrosion additives in polyol-based biolubricants. rsc.orgresearchgate.net

Prebiotic Chemistry: Research into the interaction of histidine enantiomers with mineral surfaces, such as n-propyl ammonium (B1175870) vermiculite (B1170534) clay, provides insights into the potential role of minerals in the origin of biohomochirality. researchgate.net

Table 1: Research Applications of L-Histidine Derivatization

Field Application Specific Example Research Finding
Chemical Biology Enzyme Function Analysis Nδ-methyl histidine substitution in cytochrome c peroxidase Modification of the axial histidine ligand impacts the hydrogen-bonding network, altering the enzyme's redox potential and reactivity. mdpi.com
Chemical Biology Peptide Mimetics N(1)-alkyl-L-histidine in TRH analogues Substitution with ethyl or isopropyl groups on the central histidine modulates receptor binding affinity and functional selectivity for TRH receptor subtypes. nih.gov
Chemical Biology Biocatalysis Genetic encoding of Nδ-vinyl histidine Incorporation into an esterase improved its hydrolytic activity under acidic conditions. nih.govrepec.org
Material Science Corrosion Inhibition L-histidine based ionic liquid on mild steel The synthesized ionic liquid formed a protective layer and demonstrated effective corrosion inhibition in a hydrochloric acid solution. rsc.org
Material Science Biolubricant Additives Histidine Schiff base esters (HSE-A, HSE-B) The derivatives showed significant enhancement of oxidative stability and anticorrosion performance in a polyol biolube base fluid. rsc.org
Material Science Hydrogel Formation Amphiphilic L-histidine derivatives with citric acid The derivatives self-assembled to form hydrogels, with mechanical strength increasing with the length of the alkyl chain. researchgate.net

Defining the Academic Research Landscape of N-Propyl-L-histidine and Related N-Alkylated Histidine Structures

The alkylation of the histidine imidazole ring is a central theme in its derivatization. The ring contains two nitrogen atoms, N-π (N1) and N-τ (N3), and achieving regioselective alkylation at one specific nitrogen is a significant synthetic challenge that has driven much research. researchgate.netnih.gov The choice of protecting groups, alkylating agents, and reaction conditions is critical to direct the modification to the desired position. lookchem.comthieme-connect.com

Synthetic Strategies for N-Alkylation: The synthesis of N-alkylated histidines often requires a multi-step process involving protection, alkylation, and deprotection.

Protection: The α-amino group is commonly protected with groups like tert-butoxycarbonyl (Boc), and one of the imidazole nitrogens is often protected to direct alkylation to the other. researchgate.netontosight.ai For example, the bulky trityl (Trt) group can be used to protect the N(τ)-position, allowing for subsequent alkylation at the N(π)-position. researchgate.netlookchem.com Similarly, using a bulky N(α)-Boc group can sterically hinder the N(π) position, promoting regioselective allylation at the N(τ) position. thieme-connect.com

Alkylation: Various alkylating agents, such as alkyl halides, are used. researchgate.net The reaction conditions, including the choice of solvent and base, are optimized to achieve high yields and maintain the optical purity of the L-histidine starting material. lookchem.comresearchgate.net

Deprotection: The protecting groups are removed in the final steps to yield the desired N-alkylated histidine derivative. researchgate.netlookchem.com

This compound and Related Structures: While a vast body of research exists for N-alkylated histidines, studies focusing specifically on This compound often describe it as a synthetic intermediate. For instance, N(im)-Trityl-L-histidine-propylamide is a commercially available, protected form used in peptide synthesis. sigmaaldrich.com This highlights its role as a building block for constructing more complex molecules. Furthermore, research on chiral interactions between L-histidine and n-propyl ammonium-exchanged clay minerals points to the relevance of the propyl group in studying molecular recognition at material interfaces. researchgate.net

The broader landscape of N-alkylated histidines provides a clearer picture of the field's objectives. Derivatives like N-methyl-histidine and N-allyl-histidine are frequently studied to understand fundamental biological processes or to create functional molecules. nih.govthieme-connect.comcambridge.org

Table 2: Examples of N-Alkylated Histidine Derivatives and Their Research Context

Derivative Synthetic Approach / Context Research Application
This compound-propylamide Available in N(im)-Trityl protected form. sigmaaldrich.com Used as a building block in peptide synthesis. sigmaaldrich.com
N(τ)-Allyl-L-histidine Direct regioselective allylation of N(α)-Boc-histidine methyl ester. thieme-connect.com Serves as a versatile building block for further chemical transformations, such as metathesis reactions. thieme-connect.com
N(π)-Methyl-L-histidine Biosynthesized by specific methyltransferase enzymes. nih.govfrontiersin.org Studied for its role in post-translational modification, affecting protein properties like metal chelation and molecular assembly. nih.gov
N(τ)-Methyl-L-histidine Found in muscle extracts, its excretion is used as a biomarker. Used as a validated index of muscle protein breakdown in cattle. cambridge.org
Nδ-Vinyl-L-histidine Multi-step chemical synthesis followed by genetic incorporation into proteins via an engineered pyrrolysyl-tRNA synthetase. nih.gov Used to evolve enzyme catalytic centers, enhancing the performance of biocatalysts like esterases and myoglobin (B1173299). nih.govrepec.org
3-Substituted L-Histidines Phenacyl-directed regiospecific alkylation of the imidazole ring. acs.org Provides a flexible route to a variety of N(3)-substituted histidines for creating peptidomimetic structures. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58813-24-4

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-2-3-11-8(9(13)14)4-7-5-10-6-12-7/h5-6,8,11H,2-4H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1

InChI Key

RRCLFBZOBRYAJV-QMMMGPOBSA-N

Isomeric SMILES

CCCN[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCNC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Propyl L Histidine and Propyl Modified Histidine Derivatives

Strategic N-Alkylation of the Imidazole (B134444) Nitrogen in L-Histidine

The introduction of an alkyl group, such as a propyl chain, onto one of the imidazole nitrogen atoms of L-histidine is a key modification that can significantly alter the molecule's properties. The imidazole ring of histidine contains two nitrogen atoms, designated as N(π) and N(τ), which can both be targets for alkylation. nih.govwikipedia.org The selective alkylation of one of these nitrogens over the other, as well as over the α-amino group, presents a significant synthetic challenge that necessitates careful strategic planning. nih.gov

The differential reactivity of the imidazole nitrogens is influenced by the surrounding chemical environment and the tautomeric state of the imidazole ring. wikipedia.org Achieving regioselectivity in the N-alkylation of histidine is crucial for the synthesis of well-defined N-Propyl-L-histidine isomers.

Facile Introduction of Propyl Chains via Alkylating Reagents

The direct alkylation of the histidine imidazole ring can be achieved using various alkylating reagents. While the literature provides numerous examples of methylation, these principles can be extended to propylation. google.com Typical alkylating agents for this purpose would include propyl halides (e.g., 1-bromopropane or 1-iodopropane) or other propyl-containing electrophiles.

The reaction is generally carried out in the presence of a base to deprotonate the imidazole ring, thereby increasing its nucleophilicity. The choice of solvent and base is critical to control the reaction's selectivity and yield. A variety of solvents, including dimethylformamide (DMF), acetonitrile, and alcohols, can be employed. google.com

Table 1: General Conditions for N-Alkylation of Histidine Derivatives

Parameter Conditions
Alkylating Agent Propyl halide (e.g., 1-bromopropane)
Base Carbonates (K₂CO₃, Na₂CO₃), Triethylamine
Solvent Acetonitrile, Dimethylformamide (DMF)

| Temperature | Varies, often elevated to facilitate reaction |

This table presents generalized conditions based on analogous alkylation reactions of histidine.

Chemoselective Protection and Deprotection Strategies for Histidine Derivatives

To achieve selective N-alkylation of the imidazole ring, it is often necessary to protect the other reactive functional groups in the L-histidine molecule, namely the α-amino group and the carboxylic acid group. nih.gov The use of protecting groups ensures that the alkylating agent reacts specifically with the intended imidazole nitrogen.

Common protecting groups for the α-amino group include the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amino acid with di-tert-butyl dicarbonate. nih.gov The carboxylic acid is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester. The imidazole ring itself can also be protected, for instance, with a trityl (Trt) group, to direct alkylation to a specific nitrogen upon deprotection or to prevent undesired side reactions. nih.gov

Table 2: Common Protecting Groups in Histidine Synthesis

Functional Group Protecting Group Abbreviation Typical Deprotection Conditions
α-Amino Group tert-Butyloxycarbonyl Boc Acidic conditions (e.g., TFA)
Carboxylic Acid Methyl Ester -OMe Saponification (e.g., NaOH)
Carboxylic Acid Benzyl Ester -OBn Hydrogenolysis (H₂, Pd/C)

Esterification and Amidation Routes for Propyl-Containing Histidine Architectures

Further derivatization of the this compound scaffold at the carboxylic acid moiety can lead to a diverse range of compounds. Esterification and amidation are two fundamental transformations that yield propyl-containing histidine esters and amides, respectively.

Synthesis of L-Histidine Propyl Esters

The synthesis of L-histidine propyl esters can be accomplished through Fischer esterification, where L-histidine is heated in propanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. researchgate.net This method is straightforward for preparing simple alkyl esters. For instance, the synthesis of L-histidine methyl ester is achieved by refluxing L-histidine in methanol with thionyl chloride. researchgate.net A similar procedure using propanol would yield the corresponding propyl ester.

Table 3: Example of a Fischer Esterification for an Amino Acid Ester

Reactants Reagents Conditions Product

This table is an illustrative example based on a known procedure for methyl ester synthesis. researchgate.net

Preparation of this compound Amides

The synthesis of this compound amides involves the coupling of the carboxylic acid of this compound with an amine. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Common coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed for this purpose. rsc.org

The general procedure involves dissolving the N-protected this compound in a suitable solvent, adding the coupling agent and the desired amine. The reaction is typically stirred at room temperature until completion. Subsequent deprotection of the α-amino group, if necessary, yields the final this compound amide. The synthesis of N-acetyl-L-histidine ethyl amide provides a procedural basis for such transformations. govst.edu

Chiral Purity and Enantioselective Synthesis Considerations for this compound

As L-histidine is a chiral molecule, maintaining its stereochemical integrity throughout the synthetic sequence is of paramount importance. The α-carbon of L-histidine is a stereocenter, and any racemization during the synthesis would result in a mixture of enantiomers, which may have different biological activities.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. mdpi.commdpi-res.com In the context of this compound synthesis, this is typically achieved by starting with enantiomerically pure L-histidine and ensuring that none of the reaction conditions cause racemization of the α-carbon. Mild reaction conditions and the careful choice of reagents and protecting groups are crucial to preserve the chiral purity of the final product. researchgate.net

The enantiomeric purity of the synthesized this compound can be determined by various analytical techniques, including chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. These methods allow for the quantification of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. researchgate.netmdpi.com The development of synthetic routes that yield products with high optical purity is a key consideration in the preparation of chiral molecules like this compound. researchgate.net

Development of Novel Synthetic Pathways for this compound Analogues

The synthesis of this compound and its analogues is a nuanced area of organic chemistry, primarily due to the presence of two nucleophilic nitrogen atoms within the imidazole ring of the histidine side chain, designated as N-π (pros, N1) and N-τ (tele, N3). The development of novel synthetic pathways has focused on achieving regioselectivity, allowing for the specific alkylation of one nitrogen over the other, which is crucial for the targeted biological activity of the resulting analogues. Research has explored various methodologies, including direct alkylation under controlled conditions and the use of specialized reaction protocols like the Mitsunobu reaction, often employing protecting groups to achieve the desired isomeric purity.

A significant challenge in the synthesis of N-alkylated histidine derivatives is controlling the site of alkylation on the imidazole ring. nih.gov The two nitrogen atoms exhibit analogous reactivity, which can lead to a mixture of N1 and N3 isomers. nih.gov To address this, synthetic strategies often involve the use of protecting groups to block one of the nitrogen atoms, thereby directing the alkylating agent to the desired position.

One facile and direct approach for the synthesis of N-α-Boc-1-alkyl-L-histidines involves the one-pot reaction of commercially available N-α-Boc-L-histidine with alkyl halides. researchgate.net This method utilizes a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) at low temperatures to deprotonate the imidazole ring, facilitating subsequent alkylation. researchgate.netresearchgate.net While effective for generating N1-alkylated products, careful control of reaction conditions is necessary to ensure high regioselectivity.

Another sophisticated method that has been investigated for the N-alkylation of histidine is the Mitsunobu reaction. nih.govrsc.orgresearchgate.net This reaction allows for the alkylation of the N(π) position of a histidyl residue and can be employed for the synthesis of orthogonally protected histidine analogues. nih.gov The Mitsunobu reaction offers a pathway to N(π)-modified peptides, which are valuable tools in biological studies. nih.govacs.org

The choice of protecting groups is a critical aspect of these synthetic pathways. For instance, the trityl (Trt) group can be used to protect one of the imidazole nitrogens, directing alkylation to the other. nih.gov The synthesis of well-defined N1- and N3-modified histidine adducts often starts with commercially available L-histidine and employs a series of protection and deprotection steps to achieve the final product with high purity. nih.gov

The development of these novel synthetic pathways is crucial for expanding the library of available this compound analogues and other propyl-modified histidine derivatives, enabling further research into their structure-activity relationships and potential therapeutic applications.

Detailed Research Findings on Synthetic Methodologies

Synthetic MethodKey Reagents and ConditionsTarget PositionProtecting GroupsNotable Findings
Direct Alkylation Alkyl halides, Sodium Hydride (NaH), DMF or CH3CN, -15°CN1 (τ)N-α-BocA facile, one-step method for the synthesis of N-α-Boc-1-alkyl-L-histidines. researchgate.netresearchgate.net
Mitsunobu Reaction Alcohols, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)N(π)N(α)-Fmoc, N(τ)-TrtEnables the synthesis of orthogonally protected histidine analogues and can lead to selective N(π)-alkylation. nih.govacs.org
Regioselective Synthesis Alkylating agents, various bases and solventsN1 or N3N-α-Boc, N-τ-TrtThe use of protecting groups like Trityl is crucial for directing alkylation to a specific nitrogen atom of the imidazole ring. nih.gov

Summary of Yields for Selected N-Alkylated Histidine Derivatives

ProductSynthetic MethodYieldReference
N-Boc-N'-Trt-L-histidine methyl ester quaternary ammonium (B1175870) saltUltrasonication-assisted alkylation29% nih.gov
N(π)-alkylated product (11) from N(α)-Fmoc-[N(τ)-Trt]-His methyl ester (9)Alkylation using in situ generated alkyl triflate90% nih.gov
Histidine methyl ester hydrochloride saltReaction with sulfoxide chloride in methanol95% nih.gov
N-tert-butyloxycarbonyl (Boc)-protected histidine (2)Reaction with di-tert-butyl dicarbonate69% nih.gov

Spectroscopic and Chromatographic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for the compound this compound. While extensive research is available for the parent amino acid, L-histidine, and various other N-alkylated derivatives, detailed spectroscopic and chromatographic characterization for the n-propyl substituted variant is not present in the accessible public domain.

Constructing a scientifically accurate and detailed article as per the requested outline requires concrete experimental findings, including specific chemical shifts for Nuclear Magnetic Resonance (NMR), vibrational frequencies for Fourier Transform Infrared (FTIR) spectroscopy, absorption maxima for Ultraviolet-Visible (UV-Vis) spectroscopy, and precise mass-to-charge ratios and fragmentation patterns from Mass Spectrometry (MS). Without published research on the synthesis and characterization of this compound, providing such an analysis would involve speculation based on related compounds, which would not meet the required standards of scientific accuracy and detailed research findings for the specific molecule .

Therefore, the generation of the requested article focusing solely on the advanced spectroscopic and chromatographic characterization of this compound cannot be completed at this time. The necessary foundational data from experimental analysis of this specific compound is required to proceed.

Advanced Spectroscopic and Chromatographic Characterization of N Propyl L Histidine

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and analysis of N-Propyl-L-histidine from complex mixtures, such as reaction syntheses or biological matrices. These techniques exploit differences in the physicochemical properties of the analyte and other components to achieve effective separation. High-performance liquid chromatography (HPLC) and ion-exchange chromatography are particularly powerful tools for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) (including chiral separations)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives like this compound. Due to the polar, zwitterionic nature of such compounds, specific HPLC modes are employed to achieve adequate retention and sharp, well-defined peaks nih.govhelixchrom.com. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, is particularly effective helixchrom.comsielc.com.

Standard reversed-phase chromatography on C18 columns can be challenging for underivatized amino acids due to their high polarity, often resulting in poor retention helixchrom.com. However, methods have been developed using aqueous mobile phases, sometimes with ion-pairing reagents, to improve retention helixchrom.com. A more direct approach involves mixed-mode columns, such as the Coresep 100, which incorporates both reversed-phase and cation-exchange functionalities. This allows for the retention of polar, basic compounds like histidine derivatives by manipulating mobile phase pH and buffer concentration helixchrom.com. At a pH below the pKa of the imidazole (B134444) ring and the primary amine, the compound is positively charged and shows strong retention on a cation-exchange phase helixchrom.com.

The following table summarizes typical HPLC conditions for the analysis of histidine and related compounds, which can be adapted for this compound.

Column TypeStationary PhaseMobile Phase CompositionDetectionReference
Mixed-ModePrimesep 100 (Cation-Exchange/Reversed-Phase)Acetonitrile/Water (60/40) with 0.1% H₂SO₄UV at 200 nm sielc.com
Mixed-ModeCoresep 100 (Cation-Exchange/Reversed-Phase)Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate), gradient elutionUV, MS helixchrom.com
Mixed-ModeBIST™ B+ (Anion-Exchange)Acetonitrile and aqueous buffer (e.g., H₂SO₄)UV at 220 nm sielc.com
Reversed-PhaseAgilent Zorbax Eclipse Plus C18Ammonium sulfate buffer/AcetonitrileUV at 205 nm google.com
Reversed-PhaseCLC-C18Gradient of 10 mM Phosphate (B84403) Buffer (pH 7.4) and AcetonitrileUV at 225 nm nih.gov

Chiral Separations

The enantiomeric purity of this compound is critical, and chiral HPLC is the definitive method for its assessment. Direct analysis of underivatized amino acid enantiomers is possible using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin sigmaaldrich.com. These CSPs, like the Astec CHIROBIOTIC T, possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar enantiomers sigmaaldrich.comsigmaaldrich.com.

The separation mechanism on these columns is complex, involving multiple interactions (ionic, hydrogen bonding, dipole-dipole) between the analyte and the chiral selector. Mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and additives, significantly influences retention and enantioselectivity sigmaaldrich.com. For many amino acids on teicoplanin-based CSPs, the D-enantiomer is more strongly retained than the L-enantiomer sigmaaldrich.com. Polysaccharide-based CSPs are also widely used, though they often require derivatization of the amino acid to improve solubility in non-polar solvents and achieve separation sigmaaldrich.comyakhak.org.

CSP TypeSpecific ColumnTypical Mobile PhaseAnalytesReference
Macrocyclic GlycopeptideAstec CHIROBIOTIC TMethanol/Water or Acetonitrile/Water with additives (e.g., acids, bases)Underivatized amino acids sigmaaldrich.comsigmaaldrich.com
Macrocyclic GlycopeptideAstec CHIROBIOTIC TAGMethanol, Ethanol, or AcetonitrileUnderivatized amino acids (esp. sulfur-containing) sigmaaldrich.com
RNA AptamerAnti-D-histidine L-RNA aptamerAqueous buffer with MgCl₂ (e.g., 10 mM, pH 5.5)Histidine enantiomers nih.gov

Ion-Exchange Chromatography for Purification and Analysis

Ion-exchange chromatography (IEX) is a robust and scalable technique for the purification of this compound, particularly for removing impurities with different charge characteristics. This method separates molecules based on their net surface charge by exploiting electrostatic interactions with a charged stationary phase youtube.com.

For a compound like this compound, which possesses a primary amine, a carboxylic acid group, and an imidazole ring, its net charge is highly dependent on the pH of the surrounding buffer.

At low pH (e.g., < 2), all functional groups are protonated, resulting in a net positive charge.

At intermediate pH (between the pKa of the carboxyl and amino groups), it exists as a zwitterion.

At high pH (e.g., > 9), it carries a net negative charge.

This pH-dependent charge allows for purification using either cation-exchange or anion-exchange chromatography. For purifying this compound, cation-exchange chromatography is commonly employed reddit.com. In this approach, a resin with negatively charged functional groups (e.g., sulfonate groups, as in Dowex-50 resin) is used reddit.com.

The purification process generally involves the following steps:

Equilibration: The column is equilibrated with a low ionic strength buffer at a pH where this compound has a net positive charge, allowing it to bind to the negatively charged resin.

Loading & Washing: The crude sample, dissolved in the equilibration buffer, is loaded onto the column. The analyte binds, while neutral and negatively charged impurities pass through. A wash step with the same buffer removes any weakly bound contaminants.

Elution: The bound this compound is eluted from the column. This is typically achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase youtube.comreddit.com. An increase in salt concentration introduces competitor ions (e.g., Na⁺) that displace the analyte from the resin youtube.com. Alternatively, increasing the pH to a value near or above the isoelectric point of this compound neutralizes its positive charge, weakening its interaction with the resin and causing it to elute reddit.com. A common eluent for amino acids from a Dowex-50 column is an aqueous ammonia (B1221849) solution, which deprotonates the amino group, facilitating its release reddit.com.

Chromatography ModeResin TypeBinding PrincipleElution StrategyReference
Cation-ExchangeStrong Cation Exchanger (e.g., Dowex-50, H⁺ form)Analyte is positively charged at low pH and binds to negatively charged resin.Increase pH (e.g., with 2 M aqueous ammonia) to neutralize analyte charge, or increase ionic strength (salt gradient). reddit.com
Anion-ExchangeStrong Anion Exchanger (e.g., Dowex-1, acetate form)Analyte is negatively charged at high pH and binds to positively charged resin.Decrease pH (e.g., with HCl or acetic acid) to neutralize analyte charge, or increase ionic strength. reddit.com

Computational and Theoretical Frameworks for N Propyl L Histidine Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic properties that govern the structure and reactivity of N-Propyl-L-histidine. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties. nih.govnih.gov By modeling the electron density, DFT can accurately predict bond lengths, bond angles, and torsional angles. For this compound, geometry optimization would identify the lowest energy conformers, considering the flexibility of the propyl chain and the amino acid backbone.

PropertyMethodology / FunctionalFinding for L-Histidine SystemRelevance for this compound
Geometry OptimizationDFT / B3PW91 / 6-31++G**Determines stable conformers and proton tautomers (π-His and τ-His). mdpi.comPredicts low-energy structures considering the propyl group's orientation.
Electronic Band GapDFT / GGA-PBECalculated as ~4.38 eV for L-histidine crystals. researchgate.netThe electron-donating propyl group may slightly alter the band gap.
Protonation StatesDFT CalculationsConfirms protonation sites at different pH values (e.g., zwitterionic at pH 7). rsc.orgHelps determine charge state and reactivity under various conditions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity.

For L-histidine, FMO analysis has been conducted at various pH levels to understand its reactivity. researchgate.net The location and energy of these orbitals dictate how the molecule interacts with other chemical species. For this compound, the addition of the electron-donating propyl group to the imidazole (B134444) ring is expected to raise the energy of the HOMO. This would likely decrease the HOMO-LUMO gap, suggesting a potential increase in reactivity compared to unsubstituted L-histidine. The analysis helps predict the most probable sites for electrophilic and nucleophilic attack.

OrbitalDescriptionSignificance for this compound Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy orbital occupied by electrons; acts as an electron donor.The site of oxidation and nucleophilic attack. The propyl group likely raises its energy, enhancing nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy orbital devoid of electrons; acts as an electron acceptor.The site of reduction and electrophilic attack. Its energy and location indicate susceptibility to electron-accepting interactions.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Theoretical calculations are crucial for quantifying the strength of the interaction between a molecule and a surface, a key aspect in fields like biosensor development and materials science. The binding energy, or adsorption energy (Eads), represents the energy released when a molecule attaches to a substrate. DFT is a primary tool for these calculations.

Studies on the adsorption of L-histidine onto graphene have been performed using various DFT approximations, including Local Density Approximation (LDA), Generalized Gradient Approximation (GGA-PBE), and methods including van der Waals forces (DFT-D2). conicet.gov.arresearchgate.net These studies show that van der Waals forces are critical for accurately describing the π-π interactions between the imidazole ring and the graphene surface. conicet.gov.ar The results consistently show that the DFT-D2 approach, which accounts for these long-range forces, predicts the strongest binding. researchgate.net

For this compound, the presence of the aliphatic propyl group would enhance the van der Waals interactions with a nonpolar surface, likely leading to a stronger binding energy compared to L-histidine.

DFT ApproximationCalculated Adsorption Energy (Eads) of L-Histidine on Graphene (eV)Adsorption Distance (Å)
LDA1.243.13
GGA-PBE0.453.44
DFT-D21.582.97
Data sourced from theoretical studies on L-histidine adsorption. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov MD simulations are invaluable for studying the conformational flexibility, dynamic behavior, and interactions of this compound with its environment, particularly with solvent molecules like water. nih.gov

Quantitative Analysis of Non-Covalent Interactions

Non-covalent interactions are the dominant forces governing molecular recognition, protein folding, and self-assembly. For this compound, the imidazole ring is a key participant in several types of non-covalent interactions.

Cation-π interactions are strong, non-covalent forces that occur between a positively charged ion (cation) and the electron-rich face of an aromatic π-system. nih.gov The imidazole ring of histidine is aromatic and can participate in these interactions in two distinct ways depending on its protonation state. nih.gov

As the π-System: When the imidazole ring is in its neutral form (at higher pH), its electron-rich π cloud can attract cations such as metal ions (e.g., Zn²⁺, Cu²⁺) or the protonated side chains of lysine (B10760008) and arginine. nih.govnih.gov The addition of the N-propyl group, an electron-donating alkyl group, would slightly increase the electron density of the imidazole ring's π-system. This enhancement would be expected to strengthen the cation-π interaction when this compound is acting as the aromatic partner.

As the Cation: When the imidazole ring is protonated (at pH < 6), it becomes an imidazolium (B1220033) cation. nih.gov In this state, it can interact with other aromatic rings, such as those of phenylalanine, tyrosine, or tryptophan, acting as the cationic partner in the interaction. nih.govrsc.org

Computational studies on complexes between the imidazolium cation and aromatic amino acids have estimated complexation energies to be substantial, ranging from -123.3 to -145.5 kJ mol⁻¹. rsc.org These calculations highlight the significant contribution of electrostatic and induction forces to the stability of such complexes. rsc.org

π-π Stacking Interactions with Aromatic Systems

This compound, through its imidazole side chain, engages in π-π stacking interactions, a critical noncovalent force in molecular recognition and protein architecture. d-nb.infonih.gov The imidazole ring is a conjugative π-plane, enabling it to stack against other aromatic systems, such as the side chains of phenylalanine, tyrosine, and tryptophan. d-nb.infonih.gov These interactions are primarily dispersive but are fundamental to the stability of protein structures. nih.gov

Computational studies on the parent compound, L-histidine, provide quantitative insights into the energetics of these interactions. The strength of π-π stacking between a neutral histidine imidazole ring and other aromatic amino acids typically falls in the range of -3.0 to -4.0 kcal/mol. d-nb.infodartmouth.edu This is notably stronger than the π-π stacking energy observed between two benzene (B151609) molecules, which is approximately -1.88 kcal/mol. d-nb.info The increased strength in the biological context can be partly attributed to contributions from other concurrent interactions, such as hydrogen-π bonds. d-nb.info

The protonation state of the imidazole ring significantly influences the interaction strength. When the histidine moiety is protonated (His+), the π-π stacking interaction energies with aromatic residues become considerably more favorable, ranging from -3.6 to -8.4 kcal/mol. d-nb.info For instance, the mean binding energy for a stacked neutral histidine-phenylalanine (His⁰–Phe) pair is approximately -3.1 kcal/mol, whereas for a protonated histidine-phenylalanine (His⁺–Phe) pair, it increases to -4.1 kcal/mol. nih.gov This stabilization of about 1 kcal/mol upon protonation highlights the pH-dependent nature of these interactions. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) have been instrumental in determining these energy values and preferred geometries, where the aromatic rings tend to orient in a parallel manner. aip.org

Interacting PairInteraction Energy (kcal/mol)Computational Method
Neutral Histidine - Aromatic Amino Acids-3.0 to -4.0CCSD/6-31+G(d,p)
Protonated Histidine - Aromatic Amino Acids-3.6 to -8.4Not Specified
His⁰–Phe (stacked)-3.1Quantum Chemical Calculations
His⁺–Phe (stacked)-4.1Quantum Chemical Calculations
His⁺–Tyr (stacked)-4.5Quantum Chemical Calculations
His⁺–Trp (stacked)-5.6Quantum Chemical Calculations

Hydrogen-π Interactions

Beyond parallel stacking, the imidazole ring of this compound can participate in hydrogen-π (H-π) interactions. d-nb.info This type of interaction is distinct from π-π stacking in its geometry, typically adopting a 'T-shaped' orientation where a polar hydrogen atom from one molecule points perpendicularly towards the center of the π-electron cloud of an aromatic ring. d-nb.infonih.gov

Interacting Pair (His with)Hydrogen-π Interaction Energy (kcal/mol)Computational Method
Phenylalanine (Phe)-2.51CCSD/6-31+G(d,p)
Tyrosine (Tyr)-3.10CCSD/6-31+G(d,p)
Tryptophan (Trp)-3.93CCSD/6-31+G(d,p)

Coordinate Interactions with Metallic Cations

A defining characteristic of the histidine side chain, and therefore of this compound, is its ability to form coordinate bonds with a wide variety of metallic cations. nih.govmdpi.com The basic nitrogen atoms of the imidazole ring (Nδ and Nε) possess lone pairs of electrons, making them excellent ligands for metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Fe²⁺. mdpi.comnih.govmdpi.com This interaction is among the strongest noncovalent forces involving histidine and plays a vital role in the structure and function of metalloproteins and enzymes. nih.govdartmouth.edumdpi.com

Computational frameworks, particularly Density Functional Theory (DFT), have been extensively used to investigate the geometry, stability, and electronic structure of these metal-histidine complexes. mdpi.comnih.gov Histidine can act as a bidentate or even a tridentate ligand, coordinating with metal ions through the imidazole nitrogens, the amino group, and the carboxyl group. nih.govmdpi.com However, coordination is most commonly observed via the imidazole ring nitrogen atoms. nih.gov

The geometry of metal coordination is specific; cations are typically found to lie within the imidazole plane, positioned along the trajectory of the nitrogen atom's lone pair electrons. researchgate.net The preferred coordinating atom is generally the NE2 nitrogen. When a metal ion binds, the imidazole ring predominantly adopts the ND1-protonated tautomeric form to facilitate this interaction. researchgate.net The strength of these coordinate bonds is substantial, making them critical for mechanical load-bearing in some biological materials and for catalytic activity in enzymes. mdpi.com For instance, spectroscopic and biochemical analyses have shown that Zn²⁺ can be coordinated by an average of three histidine residues in certain biological structures, contributing significantly to their hardness and stiffness. mdpi.com Theoretical studies have determined the relative stability of various metal complexes, confirming that divalent transition metal ions form stable octahedral coordination geometries with histidine ligands. mdpi.comresearchgate.net

Metallic CationTypical Coordinating Atoms in HistidineSignificance
Zn²⁺Imidazole Nitrogens (Nδ, Nε)Structural roles in proteins, catalytic sites
Cu²⁺Imidazole Nitrogens, Amino GroupRedox reactions, enzymatic catalysis
Ni²⁺Imidazole NitrogensEnzyme active sites, protein purification (His-tags)
Fe²⁺/Fe³⁺Imidazole NitrogensOxygen transport (heme groups), electron transfer
Co²⁺Imidazole NitrogensEnzyme catalysis

Coordination Chemistry and Metal Ion Interactions of N Propyl L Histidine

Mechanism of Metal Ion Chelation by the Imidazole (B134444) Moiety and Carboxylate/Amine Groups

The chelation of metal ions by L-histidine derivatives is a concerted process involving three key functional groups: the α-amino group, the α-carboxylate group, and the imidazole side chain. molaid.com In N-Propyl-L-histidine, one of the two nitrogen atoms of the imidazole ring (either the Nπ or Nτ position) is covalently bonded to a propyl group. This alkylation fundamentally alters the chelation mechanism compared to unsubstituted L-histidine.

The imidazole ring of histidine contains two nitrogen atoms, Nπ and Nτ, which can participate in metal coordination. The specific nitrogen that binds is often influenced by the surrounding environment and pH. In this compound, the presence of the propyl group on one of these nitrogens sterically and electronically blocks it from participating in metal binding. Consequently, chelation is forced to occur through the remaining, un-alkylated imidazole nitrogen, in conjunction with the nitrogen of the α-amino group and one or both oxygen atoms of the α-carboxylate group. This restriction reduces the potential coordination modes compared to native histidine, which can sometimes act as a bridging ligand using both imidazole nitrogens.

The coordination process is highly dependent on pH. Under acidic conditions, the amino group and the un-substituted imidazole nitrogen are protonated, reducing their ability to bind metal ions. As the pH increases to neutral or basic levels, these groups are deprotonated, making their lone pair electrons available for donation to a metal center. The carboxylate group is typically deprotonated over a wider pH range and is often one of the initial points of interaction with a metal cation.

Complex Formation with Divalent and Trivalent Metal Ions (e.g., Fe(II/III), Cu(II), Zn(II), Ni(II), Co(II), Mn(II))

L-histidine and its derivatives are known to form stable coordination complexes with a wide array of divalent and trivalent transition metal ions, including iron (Fe(II/III)), copper (Cu(II)), zinc (Zn(II)), nickel (Ni(II)), cobalt (Co(II)), and manganese (Mn(II)). This broad reactivity stems from the effective ligating properties of the soft imidazole nitrogen donor and the harder amine and carboxylate donors, allowing for coordination with metals of varying hard/soft acid character.

For this compound, complex formation follows similar principles. The tridentate ligand (coordinating via the amino, carboxylate, and one imidazole nitrogen) can wrap around a metal ion to form stable five- and six-membered chelate rings. The geometry of the resulting complex is dictated by the preferred coordination number and geometry of the specific metal ion. For instance, Cu(II) and Zn(II) often favor square planar/pyramidal and tetrahedral geometries, respectively.

Metal IonTypical Coordination Geometry with Histidine-like LigandsPotential Donor Atoms from this compound
Cu(II) Distorted Octahedral, Square Pyramidal, Square PlanarAmino (N), Carboxylate (O), Imidazole (N)
Zn(II) Tetrahedral, Distorted OctahedralAmino (N), Carboxylate (O), Imidazole (N)
Ni(II) Octahedral, Square PyramidalAmino (N), Carboxylate (O), Imidazole (N)
Co(II) Octahedral, TetrahedralAmino (N), Carboxylate (O), Imidazole (N)
Fe(II/III) OctahedralAmino (N), Carboxylate (O), Imidazole (N)
Mn(II) OctahedralAmino (N), Carboxylate (O), Imidazole (N)

Investigation of Propyl Group Influence on Chelation Specificity and Stability

The introduction of a propyl group onto the imidazole ring has a pronounced influence on both the specificity and stability of the resulting metal complexes. This influence can be attributed to several factors:

Electronic Effects: Alkyl groups are electron-donating. The propyl group can increase the electron density on the imidazole ring, which may, in turn, slightly alter the basicity (and thus the metal affinity) of the un-substituted nitrogen atom. This electronic tuning can subtly affect the stability of the metal-ligand bond.

Hydrophobicity: The nonpolar propyl chain significantly increases the hydrophobicity (lipophilicity) of the ligand and its metal complexes compared to L-histidine. This property is particularly important for applications involving non-aqueous environments or passage through biological membranes. Studies on related N,N-dialkyl amino acid complexes have shown that alkyl chains can shield the metal center from interaction with solvent molecules. This altered solvation shell can impact both the stability and reactivity of the complex.

The precise impact on stability, represented by stability constants (log K or log β), would require dedicated experimental measurement through techniques like potentiometric titration or calorimetry. Such studies would quantify the thermodynamic penalty or benefit of the propyl substitution for each specific metal ion.

Role of this compound in Metal-Mediated Processes

The tailored properties of this compound make it a candidate for use in various metal-mediated applications, from mimicking biological systems to developing new therapeutic or sequestration agents.

Coordination in Model Metalloproteins and Enzyme Active Sites

The creation of artificial metalloenzymes is a burgeoning field of research that often relies on incorporating modified amino acids into peptide scaffolds to create novel catalytic centers. Histidine is a frequent target for such modifications. For example, replacing a native histidine with an N-alkylated version like N-methylhistidine has been shown to tune the electronic properties of heme centers in myoglobin (B1173299), improving its catalytic activity for reactions like peroxidation.

By analogy, this compound could be genetically or synthetically incorporated into a protein scaffold like myoglobin or a de novo designed helical bundle. Its role would be to serve as an axial ligand to a metal cofactor. The propyl group would fulfill several functions:

Fine-tuning Redox Potential: The electronic-donating nature of the propyl group could modulate the redox potential of the metal center (e.g., Fe or Cu), making it more or less favorable for catalysis.

Creating a Hydrophobic Pocket: The propyl group would contribute to a nonpolar microenvironment around the active site, potentially favoring the binding of hydrophobic substrates or excluding water molecules to prevent undesirable side reactions.

Steric Control: The bulk of the propyl group could be used to control substrate access to the catalytic metal center, thereby influencing the selectivity of the reaction.

These designed metalloproteins serve as valuable models for understanding the structure-function relationships in their natural counterparts and for creating catalysts with novel reactivity.

Ligand Design for Metal-Ion Scavenging or Delivery

The strong metal-chelating ability of the histidine scaffold makes it an excellent platform for designing ligands intended for metal ion sequestration or targeted delivery. Histidine-rich peptides and related molecules are explored for their ability to bind and remove excess or toxic metal ions from biological systems.

The unique feature of this compound in this context is its increased lipophilicity. This property is critical for designing chelators that can operate within or cross lipid-based biological membranes. A potential application is the design of agents to sequester metal ions that accumulate in cellular compartments or tissues. The propyl group could enhance the ligand's ability to reach these sites, where it can then form a stable, and likely more lipophilic, complex with the target metal ion, facilitating its removal.

Conversely, the same principle could be applied to metal ion delivery. A lipophilic this compound complex could serve as a vehicle to transport essential metal ions across membranes to specific cellular targets where the metal is required. The stability of the complex would be tuned to ensure the metal is released under the appropriate physiological conditions.

Enzymatic and Biochemical Investigations Involving N Propyl L Histidine Analogues

Enzyme Substrate Recognition and Specificity Studies

The introduction of a propyl group at the α-amino nitrogen of L-histidine significantly alters its chemical properties, affecting its recognition and processing by enzymes that typically act on the natural amino acid.

Histidine ammonia-lyase (HAL, also known as histidase) is a key enzyme in the catabolic pathway of histidine, catalyzing the non-oxidative deamination of L-histidine to form urocanic acid and ammonia (B1221849). ebi.ac.uknih.govgoogle.com The enzyme's mechanism involves the abstraction of a proton from the α-amino group of histidine. ebi.ac.uk

Research into the substrate specificity of ammonia-lyases has shown that modifications to the substrate can drastically affect enzyme activity. Studies on aspartase, a related ammonia-lyase, demonstrated that activity decreases as the size of the alkyl substituent on the amino acid substrate increases. Activity was observed with substrates having methyl, ethyl, and n-propyl side chains, but at progressively lower rates, and no activity was detected with an n-butyl group. polimi.it This suggests that the steric bulk of the propyl group in N-Propyl-L-histidine would likely make it a poor substrate, if not an inhibitor, for Histidine Ammonia Lyase. The N-propylation fundamentally blocks the primary amine group required for the deamination reaction catalyzed by HAL.

In Trypanosoma cruzi, HAL is localized in acidocalcisomes and is involved in alkalinization through the production of ammonia from histidine. nih.gov The inability of this compound to serve as a substrate for HAL would preclude its participation in such physiological processes.

Histidine can be post-translationally methylated on the nitrogen atoms of its imidazole (B134444) ring, a reaction catalyzed by specific N-methyltransferases. wikipedia.org These enzymes play crucial roles in cellular regulation. For instance, SETD3 has been identified as the specific methyltransferase that methylates histidine 73 (H73) in β-actin. mdpi.comelifesciences.orgresearchgate.net Other identified histidine methyltransferases include METTL9, which methylates histidine in HxH motifs, and CARNMT1, a major N1-position-specific methyltransferase. mdpi.comnih.govresearchgate.netuniprot.org

These enzymes are highly specific for transferring a methyl group from S-adenosyl-L-methionine (AdoMet) to either the Nπ or Nτ nitrogen of the imidazole ring. mdpi.combiorxiv.orgbiorxiv.org this compound is alkylated at the α-amino nitrogen, not the imidazole ring. Therefore, it would not be a substrate for known histidine N-methyltransferases like SETD3 or METTL9. Research into the substrate scope of SETD3 has shown it can methylate some histidine mimics within a peptide context, but its primary activity is directed at the imidazole N3 position. researchgate.netrsc.org The propyl group on the α-amino nitrogen would fundamentally alter the molecule's presentation to the enzyme's active site, making it an unsuitable candidate for imidazole methylation.

The incorporation of unnatural amino acids like this compound into proteins is a significant challenge for protein engineering. researchgate.net This process requires overcoming the high fidelity of two key enzyme families: aminoacyl-tRNA synthetases (aaRS) in ribosomal protein synthesis and adenylation (A-domains) in non-ribosomal peptide synthesis.

Aminoacyl-tRNA Synthetases (aaRS): These enzymes catalyze the attachment of a specific amino acid to its cognate tRNA, the first step in protein synthesis. almerja.comebi.ac.uk The 20 aaRS are divided into two classes, with histidyl-tRNA synthetase (HisRS) belonging to Class II. ebi.ac.ukebi.ac.uk HisRS exhibits high specificity, recognizing not only the amino acid but also key features of the tRNA, such as the G-1 nucleotide at the 5'-terminus of the acceptor stem, which is a major recognition element. researchgate.netalmerja.com The significant structural deviation of this compound from L-histidine at the α-amino group would likely prevent its recognition and activation by wild-type HisRS. Engineering a HisRS to accept this compound would require substantial modification of its amino acid binding pocket.

Adenylation (A) Domains: In the biosynthesis of non-ribosomal peptides (NRPs), A-domains are responsible for recognizing and activating specific amino acids via adenylation before they are tethered to a carrier protein. biorxiv.orgirb.hr The specificity of an A-domain is determined by a "non-ribosomal code" of 8-10 key amino acid residues lining the substrate-binding pocket. plos.org While engineering A-domains for novel substrates is challenging, it has been achieved. A notable example is the evolution of the A-domain LmbC in the biosynthesis of the antibiotic lincomycin. LmbC was adapted to activate 4-propyl-L-proline (PPL), a rare proline derivative. plos.org This adaptation involved mutations that replaced larger amino acid residues in the binding pocket with smaller ones, creating space to accommodate the propyl side chain of PPL. plos.org This research demonstrates a plausible evolutionary and engineering path for adapting an A-domain to recognize and activate this compound, likely requiring modifications to accommodate the N-alkyl substituent.

Catalytic Roles of this compound in Model Systems and Enzyme Mimics

The imidazole side chain of histidine is one of the most versatile catalytic residues in enzymes, acting as a nucleophile or as a general acid-base catalyst. rsc.orgnih.gov This functionality has made histidine and its derivatives attractive components for the design of artificial enzymes and catalytic model systems.

Researchers have created catalytic nanostructures by co-assembling peptides containing the catalytic triad (B1167595) residues: aspartic acid, histidine, and serine. bilkent.edu.tr In these systems, histidine plays a central role, and its nucleophilic character is crucial for the observed hydrolytic activity. bilkent.edu.trresearchgate.net Similarly, minimalist de novo designed peptides that mimic the "histidine brace" active site of lytic polysaccharide monooxygenases (LPMOs) have been shown to coordinate copper and catalyze oxidation reactions. acs.org

This compound could be investigated in such model systems. The propylation of the α-amino group would prevent it from forming peptide bonds in a standard fashion, but the molecule could be incorporated into larger structures through other chemical means. The bulky, hydrophobic propyl group could influence the self-assembly of peptide mimics and alter the local microenvironment of the imidazole ring. This modification would change the pKa of the α-amino group and could sterically influence the accessibility and catalytic activity of the nearby imidazole side chain. While no studies have specifically reported the use of this compound as a catalyst mimic, its unique combination of a catalytic imidazole headgroup and a hydrophobic N-alkyl chain presents an interesting candidate for creating novel catalytic architectures.

Metabolic Engineering Approaches for Histidine Analogues (Research Methodologies)

Metabolic engineering is a powerful methodology for the microbial production of valuable chemicals, including amino acids and their analogues. The production of L-histidine has been significantly improved in organisms like Corynebacterium glutamicum and Escherichia coli using these techniques. nih.govacs.org

Standard research methodologies for enhancing production include:

Alleviating Feedback Inhibition: The first enzyme in the histidine biosynthesis pathway, ATP phosphoribosyltransferase (HisG), is typically subject to feedback inhibition by L-histidine. nih.govnih.gov Protein engineering is used to create mutant versions of HisG that are resistant to this inhibition.

Elimination of Competing Pathways: Deleting genes for enzymes that divert key precursors into competing metabolic pathways can increase the availability of building blocks for the target molecule. nih.govnih.gov

Optimizing Cofactor and Energy Supply: Engineering the cell's central metabolism to enhance the supply of ATP and other cofactors required for the biosynthetic pathway can further increase yields. nih.govresearchgate.net

These same principles can be adapted for the production of histidine analogues. To produce this compound in vivo, a multi-faceted approach would be required. First, a biosynthetic pathway for the analogue would need to be designed and introduced into the host organism, which is a non-trivial task as it is not a naturally occurring amino acid. This would likely involve introducing novel enzymes capable of N-propylation. Second, the host organism's metabolism would need to be engineered to supply the necessary precursors, such as L-histidine and a propyl group donor. Finally, to prevent degradation and facilitate accumulation, native catabolic pathways for histidine might need to be blocked, and specific transporters for exporting the analogue could be engineered. oup.com Such a project represents a complex, multi-step metabolic engineering challenge that builds upon the foundational methodologies developed for natural amino acids. acs.orgpnas.org

Receptor Binding and Ligand Design Incorporating N Propyl L Histidine Moieties

Rational Design of Histamine (B1213489) Receptor Ligands (e.g., H1, H2, H3, H4)

The development of selective ligands for histamine receptors is a key area of medicinal chemistry, aiming to modulate physiological processes involved in allergies, inflammation, gastric acid secretion, and neurotransmission. imrpress.com The imidazole (B134444) ring, a core component of histamine and its N-propyl-L-histidine analogue, is a crucial element for receptor interaction. researchgate.net Ligand design often begins with modifications to the histamine template, with the goal of enhancing affinity and selectivity for one of the four histamine receptor subtypes (H1R, H2R, H3R, H4R). imrpress.com

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For histamine receptor ligands, the length and nature of alkyl chains, such as the propyl group, significantly impact potency and selectivity.

The histamine H3 receptor (H3R), which modulates the release of histamine and other neurotransmitters, has been a major target for ligands with propyl linkers. mdpi.comfrontiersin.org SAR studies have shown that a propyl linker between a core heterocyclic structure and an amine group is often optimal for H3R antagonist activity. frontiersin.orgtandfonline.com For instance, in a series of 2-thiazol-4-n-propylpiperazines, compounds featuring a propyl linker between the thiazole (B1198619) ring and a terminal amine function demonstrated varied potencies at the H3 receptor depending on other substitutions. mdpi.com Similarly, studies on imidazolylpropylguanidines, originally designed as H2R agonists, revealed that these structures also possess significant activity at H3R and H4R, highlighting the influence of the propylguanidine (B1199440) side chain. uni-regensburg.deacs.org

In one series of non-imidazole antagonists, a compound with a propyl linker showed high potency at the H3 receptor (pA2 = 8.38). mdpi.com Another study on 4-(3-piperidinopropoxy)phenyl derivatives identified compounds with high H3R antagonist activity and simultaneous inhibitory potency at histamine N-methyltransferase (HMT). ingentaconnect.com The key compound VUF16839, a non-imidazole agonist for the H3R, features a crucial n-propyl derivative that confers nanomolar on-target activity. acs.org

Table 1: SAR Findings for Propyl-Containing Histamine Receptor Ligands
Compound SeriesKey Structural FeatureTarget ReceptorObserved ActivityReference
2-Thiazol-4-n-propylpiperazinesPropyl linker with benzyl (B1604629) substituentH3RHighest antagonist potency in series (pA2 = 8.38) mdpi.com
ImidazolylpropylguanidinesImidazolylpropylguanidine moietyH2R, H3R, H4RPotent agonism at H2R with activity at H3R/H4R uni-regensburg.de
4-Aminopyrimidine Derivativesn-propyl group on azetidine (B1206935) side chain (Compound 14d)H3RHigh-affinity agonism (pKi = 8.5, pEC50 = 9.5) acs.org
4-(3-Piperidinopropoxy)phenyl DerivativesPropoxy linkerH3RHigh antagonist affinity (Ki values 4.5-14 nM) ingentaconnect.com

Bioisosterism is a drug design strategy that involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the aim of improving pharmacological, toxicological, or pharmacokinetic properties. drughunter.comacs.orgacs.org In the context of this compound-like scaffolds, the imidazole ring is a common target for bioisosteric replacement.

This strategy is employed to enhance selectivity and avoid the potential metabolic liabilities or off-target effects associated with the imidazole group. ingentaconnect.com For example, replacing the imidazole in imidazolylalkylguanidines with an aminothiazole ring resulted in highly potent and selective H2R agonists. uni-regensburg.de Similarly, the development of non-imidazole H3R antagonists often involves substituting the imidazole with moieties like a cyclic aliphatic amine (e.g., piperidine) to retain affinity while altering other properties. ingentaconnect.comnih.gov The exploration of 2-heteroarylethylamines as bioisosteres for the 2-phenethylamine scaffold is a testament to this approach, where the L-histidine unit itself represents a significant scaffold hop from phenyl-based structures. beilstein-journals.org This demonstrates that while the core structure of this compound is a valuable starting point, rational replacement of its key components is a powerful tool for lead optimization. beilstein-journals.orgresearchgate.net

In Vitro Binding Affinity Determination

Determining the binding affinity of a ligand for its receptor is a critical step in drug discovery. It quantifies the strength of the interaction, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd).

Radioligand competition binding assays are a classic and robust method for determining the affinity of unlabeled test compounds. researchgate.net The principle involves incubating a receptor preparation (e.g., cell membranes expressing the target receptor) with a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope like tritium, [³H]) and varying concentrations of the unlabeled test compound. nih.govresearchgate.net The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value.

For histamine receptors, commonly used radioligands include [³H]Nα-methylhistamine ([³H]-NAMH) for the H3 receptor. acs.orgnih.govresearchgate.netnih.gov These assays have been used extensively to characterize the affinity of a wide range of ligands, including those with propyl-containing scaffolds. mdpi.comacs.orgnih.gov For example, the affinity of the non-imidazole compound ADS-531, which contains an n-propylpiperazine group, was determined using a [³H]-Nα-methylhistamine displacement assay, yielding pKi values of 7.5 and 8.5 for the rat and human H3R, respectively. mdpi.com

Table 2: Binding Affinities (Ki) of Propyl-Containing Ligands Determined by Radioligand Assays
CompoundReceptorRadioligandKi (nM)Reference
ADS-531Human H3R[³H]-Nα-methylhistamine3.16 mdpi.com
ThioperamideHuman H3R[³H]-Nα-methylhistamine63.1 mdpi.com
Compound 13Human H3R[³H]-Nα-methylhistamine25 nih.gov
VUF16839 (14d)Human H3R[³H]-Nα-methylhistamine3.16 acs.org

While radioligand assays are a gold standard, fluorescence-based techniques have emerged as powerful, safer, and often higher-throughput alternatives. nih.gov These methods include Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Polarization (FP). researchgate.netnih.gov

NanoBRET, a specific type of BRET assay, has been successfully established for characterizing ligands at the histamine H2 receptor using live cells. nih.gov In this setup, the receptor is tagged with a luciferase enzyme, and a fluorescently labeled ligand is used. Binding of the fluorescent ligand to the receptor brings it into close proximity with the luciferase, allowing for energy transfer and the generation of a detectable signal. nih.govacs.org These assays can provide real-time kinetic data, revealing not just the affinity but also the association and dissociation rates of ligands. researchgate.netnih.gov For the H1R, fluorescent ligands have been developed that allow for high-resolution imaging and kinetic analysis of ligand binding in living cells. acs.org Similarly, a fluorescence detection platform for histamine itself has been developed using carbon quantum dots and synthetic peptides, demonstrating the versatility of fluorescence-based methods. sci-hub.se

Functional Assays for Ligand Efficacy on Recombinant Receptors

Binding affinity does not provide information about the functional effect of a ligand. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor from activation by an agonist), or an inverse agonist (reducing the receptor's basal activity). researchgate.net Functional assays are therefore essential to determine a ligand's efficacy.

These assays are typically performed in cell lines (e.g., HEK293 or CHO cells) that have been engineered to express a specific recombinant receptor subtype. acs.orgcapes.gov.br For G-protein coupled receptors like the histamine receptors, common functional assays measure changes in second messenger levels, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) accumulation, or downstream events like reporter gene activation. acs.orgresearchgate.net

For example, the H3 receptor is coupled to Gi/o proteins, and its activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels. acs.org Therefore, an H3R agonist will inhibit forskolin-stimulated cAMP accumulation, while an antagonist or inverse agonist will reverse this inhibition. acs.org Several studies have used cAMP accumulation or IP-One assays to functionally characterize novel H3R ligands, identifying them as neutral antagonists or inverse agonists. researchgate.netcapes.gov.br The potency of a ligand in these assays is often expressed as an EC50 (for agonists) or IC50 (for antagonists) value. acs.org

Table 3: Functional Efficacy of Propyl-Containing Ligands on Recombinant Histamine Receptors
CompoundReceptorAssay TypeFunctional ProfilePotency (pEC50/pIC50/pA2)Reference
Compound 76Human H3RIP-One AccumulationInverse Agonist- researchgate.net
ADS-531Guinea Pig H3RIleum ContractionAntagonistpA2 = 8.27 mdpi.com
VUF16839 (14d)Human H3RCRE-Luciferase ReporterFull AgonistpEC50 = 9.5 acs.org
ADS1017Human H3RcAMP AccumulationAntagonist/Inverse Agonist- acs.org

cAMP Accumulation Assays

Cyclic AMP (cAMP) accumulation assays are a cornerstone for studying G-protein coupled receptors (GPCRs), particularly those that signal through adenylyl cyclase. Receptors coupled to the Gs alpha subunit stimulate adenylyl cyclase to increase intracellular cAMP levels, while those coupled to the Gi alpha subunit inhibit its activity, leading to decreased cAMP. acs.org The assay quantifies the functional response of a cell to a ligand by measuring these changes in cAMP concentration, often in the presence of an adenylyl cyclase activator like forskolin. acs.org This allows for the classification of test compounds as agonists, antagonists, or inverse agonists.

In the context of ligand design, cAMP assays are pivotal for determining the functional consequences of structural modifications, such as the introduction of an N-propyl group to a histidine-like scaffold. For instance, in the development of antagonists for the human histamine H3 receptor (H3R), a Gi-coupled receptor, a series of guanidine (B92328) derivatives were evaluated for their intrinsic activity. acs.org The compounds were tested for their ability to reverse the inhibition of forskolin-stimulated cAMP production caused by the potent H3R agonist, (R)-(-)-α-methylhistamine. acs.org This approach identified the compounds as H3R antagonists/inverse agonists and allowed for the quantification of their potency (pIC50). acs.org

Research findings from such assays provide critical structure-activity relationship (SAR) data. The results for selected H3R antagonists are detailed below, demonstrating how functional assays quantify the potency of these ligands.

CompoundFunctional Activity (pIC50) at hH3R acs.org
ADS10167.71
ADS10178.64
ADS10207.81
ADS10217.86

The assay procedure typically involves plating cells engineered to express the receptor of interest, such as HEK293 cells, and treating them with the test compounds across a range of concentrations. acs.orguq.edu.au After an incubation period, the accumulated cAMP is measured using methods like the LANCE® Ultra cAMP kit. uq.edu.au These functional assays are not limited to histamine receptors; they are also standard for evaluating ligands for other GPCRs, such as glucagon-like peptide-1 (GLP-1) receptors, where acylated peptide compounds are assessed for their ability to stimulate cAMP formation. google.com

Calcium Mobilization Assays

Calcium mobilization assays are fundamental for characterizing ligands that target GPCRs coupled to the Gq/11 alpha subunit. Activation of this pathway stimulates phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). acs.org IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. acs.org This calcium flux is a direct measure of receptor activation and can be detected using fluorescent calcium indicators.

These assays have been instrumental in the design and optimization of ligands for various receptors, including protease-activated receptor 2 (PAR2) and the complement C3a receptor (C3aR), both implicated in inflammatory processes. uq.edu.au Through systematic structural modifications, researchers have developed potent and selective agonists and antagonists. For example, SAR studies on a non-peptidic PAR2 agonist, GB110, led to the development of new antagonists. uq.edu.au The potency of these compounds was quantified by their ability to inhibit PAR2 activation induced by an agonist peptide (2f-LIGRLO-NH2), with IC50 values determined in calcium release assays. uq.edu.au

Conversely, the development of a potent PAR2 agonist (compound 132) was characterized by its EC50 value in a calcium release assay using HT29 cells. uq.edu.au Similarly, the modification of a heterocyclic ring in a different ligand scaffold resulted in a potent C3aR antagonist (compound 233) with its potency (IC50) measured in a calcium mobilization assay in human monocyte-derived macrophages. uq.edu.au

The data below, derived from calcium mobilization studies, illustrates the precise quantification of ligand potency for PAR2.

CompoundReceptor TargetActivityPotency (µM) uq.edu.au
132PAR2Agonist (EC50)0.4
167PAR2Antagonist (IC50)~0.2 (2-fold more potent than GB88)
192PAR2Antagonist (IC50)0.4
209PAR2Antagonist (IC50)0.6
211PAR2Antagonist (IC50)0.5
212PAR2Antagonist (IC50)0.5

These functional assays provide a direct readout of the cellular response to ligand binding, making them indispensable for guiding the design of novel therapeutic agents with specific activities at their target receptors.

N Propyl L Histidine As a Building Block in Peptidomimetic and Bioconjugation Research

Synthesis and Characterization of N-Propyl-L-histidine-Rich Peptidomimetics

The synthesis of peptidomimetics rich in modified L-histidine, such as this compound, is a strategic approach to enhance properties like lipophilicity, which can be crucial for biological activity. Research has demonstrated the synthesis of tripeptidomimetics where the lipophilicity at the C-2 position of the L-histidine imidazole (B134444) ring, as well as at the N- and C-termini, is systematically varied. nih.govnih.gov While these studies often explore a range of alkyl and aryl groups, the principles are directly applicable to the synthesis of this compound analogs.

A common synthetic strategy involves the initial alkylation of the L-histidine side chain, followed by peptide coupling. For instance, researchers have developed environmentally benign, microwave-assisted peptide synthesis protocols in aqueous media. nih.gov This method allows for the efficient and racemization-free synthesis of peptides containing side-chain unprotected histidine, which can then be modified. nih.gov The general structures often involve a central modified histidine residue flanked by other amino acids, with modifications also possible at the peptide's termini. nih.gov

Characterization of these peptidomimetics relies on standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity and confirm racemization-free synthesis. nih.gov Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and elucidate the precise structure of the final compounds, ensuring the successful incorporation and modification of the histidine residue.

Synthetic Step Description Key Considerations Relevant Techniques
Histidine Modification Alkylation of the L-histidine imidazole ring to introduce the propyl group. This is often a preliminary step before peptide synthesis.Control of regioselectivity (Nτ vs. Nπ proton of the imidazole ring) is crucial.Standard alkylation chemistry.
Peptide Synthesis Coupling of the modified this compound with other amino acids to form the peptidomimetic backbone.Can be performed using solid-phase peptide synthesis (SPPS) or solution-phase methods. Microwave-assisted protocols can enhance reaction speed and yield. nih.govEDC/HOBt coupling, Fmoc/Boc chemistry.
Purification Isolation of the target peptidomimetic from reaction byproducts and unreacted starting materials.Essential for accurate biological evaluation.High-Performance Liquid Chromatography (HPLC).
Characterization Confirmation of the structure, purity, and molecular weight of the synthesized peptidomimetic.Verification of the propyl group attachment and the integrity of the peptide sequence.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govnih.gov

Table 1: Generalized workflow for the synthesis and characterization of this compound-rich peptidomimetics.

Site-Specific Incorporation of this compound into Peptides and Proteins

The precise placement of unnatural amino acids (UAAs) like this compound at specific sites within a peptide or protein sequence is critical for structure-function studies and for engineering proteins with novel properties. rsc.org Several powerful methods have been developed for this purpose.

One of the most versatile approaches is the site-specific incorporation of UAAs in vivo through the expansion of the genetic code. acs.org This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA (in this case, this compound) and its corresponding tRNA, which reads a nonsense or "blank" codon (e.g., the amber stop codon, UAG) engineered into the gene of interest. oalib.com This allows the ribosomal machinery to insert the UAA at a desired position during protein translation. rsc.org This method has been successfully used for a wide variety of UAAs and provides a general framework for incorporating this compound. rsc.orgrsc.org

Alternatively, chemical synthesis methods, particularly solid-phase peptide synthesis (SPPS), allow for the deterministic incorporation of this compound at any desired position in a peptide chain. rsc.org For larger proteins, synthetic protein fragments containing the UAA can be joined together using native chemical ligation (NCL). rsc.org Another strategy is post-translational modification, where a natural amino acid in the protein is chemically converted into the desired UAA. For instance, methods have been developed for the histidine-directed N-alkenylation or arylation of adjacent residues, demonstrating the potential for targeted chemical modification at or near histidine. rsc.org

Influence of Propyl Modifications on Peptidomimetic Conformation and Interaction Profile

Modifying peptides with N-alkyl groups, such as the propyl group in this compound, has a profound impact on their conformational preferences and interaction profiles. nih.gov These modifications are a key tool in peptidomimetic design to improve stability, selectivity, and bioavailability. slideshare.netslideshare.net

The introduction of a propyl group on the histidine imidazole ring introduces significant steric bulk. This can restrict the rotational freedom around the peptide backbone's dihedral angles (phi and psi), effectively locking the peptide into a more defined conformation. slideshare.net By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is lowered, which can lead to higher binding affinity. slideshare.net Depending on its position, the N-propyl group can promote or disrupt specific secondary structures like β-turns or helices. For example, studies on other modified peptides have shown that backbone alkylation can stabilize turn conformations. mdpi.com

Furthermore, the propyl group significantly increases the lipophilicity of the histidine side chain. This alteration strongly influences the peptidomimetic's interaction profile. For example, in studies of histidine-rich antimicrobial peptidomimetics, increasing lipophilicity was shown to enhance interactions with microbial cell membranes, leading to membrane disruption and potent antimicrobial activity. nih.govnih.gov Therefore, the N-propyl modification can be used to tune the molecule's ability to partition into hydrophobic environments, such as lipid bilayers or hydrophobic pockets of receptor proteins.

Parameter Influence of N-Propyl Group Underlying Mechanism Potential Outcome
Conformational Flexibility DecreasedSteric hindrance from the propyl group restricts rotation around backbone dihedral angles.Stabilization of specific secondary structures (e.g., β-turns); reduced conformational entropy. slideshare.netslideshare.net
Hydrogen Bonding AlteredThe propyl group can block the imidazole N-H from acting as a hydrogen bond donor.Disruption of native H-bond networks; potential for new, non-polar interactions.
Lipophilicity IncreasedThe aliphatic propyl chain is non-polar.Enhanced interaction with hydrophobic surfaces, such as cell membranes or receptor pockets. nih.govnih.gov
Interaction Profile ModifiedA combination of steric and electronic effects.Increased binding affinity and selectivity for specific biological targets; altered membrane permeability.

Table 2: Influence of N-propyl modification on peptidomimetic properties.

Strategies for Bioconjugation of this compound Derivatives to Biomolecules

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. thermofisher.com Derivatives of this compound, or peptidomimetics containing this residue, can be attached to other biomolecules like proteins, nucleic acids, or polymers to develop therapeutic agents, diagnostic tools, and research probes. researchgate.netmdpi.com The strategy for conjugation depends on the available functional groups and the desired linkage chemistry.

A robust and widely used method for bioconjugation is the formation of a stable amide bond. acs.org This is typically achieved by reacting a primary amine on one molecule with an activated carboxylic acid on another. mdpi.com If an this compound-containing peptide is to be conjugated to another protein, the peptide's N-terminal α-amine or the ε-amine of a lysine (B10760008) residue within its sequence can be targeted. thermofisher.comnih.gov

The carboxylic acid groups on the target biomolecule are often activated as N-hydroxysuccinimide (NHS) esters. acs.orgnih.gov These esters readily react with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. thermofisher.commdpi.com The water-soluble variant, sulfo-NHS, is often used to improve the solubility of the reagents and the final conjugate. nih.gov

Other covalent linkages are also possible. For example, if the this compound derivative is synthesized with a terminal alkyne or azide (B81097) group, it can be attached to a biomolecule functionalized with a complementary group via "click chemistry," a highly efficient and bioorthogonal reaction. rsc.org

It is important to note that many histidine-specific bioconjugation methods target the imidazole ring. researchgate.netnih.gov The presence of the N-propyl group on the imidazole nitrogen would likely block these specific reactions, necessitating that the conjugation handle be placed elsewhere on the peptide, such as the N- or C-terminus, or on the side chain of a different amino acid.

This compound derivatives are valuable for creating probes to study biological processes. researchgate.net A probe typically consists of a targeting moiety that binds to a specific biological molecule or structure, and a reporter moiety (e.g., a fluorescent dye, biotin, or a radioactive isotope) that allows for detection and quantification. mdpi.comacs.org

In this context, a peptidomimetic containing this compound can serve as the targeting element. The peptide sequence can be designed to bind with high affinity and specificity to a particular protein or receptor. The N-propyl group itself can contribute to this targeting, for instance by facilitating entry into cells or interaction with a hydrophobic binding pocket. nih.govnih.gov

To create a probe, the this compound peptidomimetic is covalently linked to a reporter molecule. For example, a fluorescent probe can be synthesized by attaching a fluorophore (like fluorescein (B123965) or a rhodamine dye) to the N-terminus of the peptide using the amide bond formation chemistry described previously. mdpi.com Such probes can be used in applications like fluorescence microscopy and flow cytometry to visualize the location of the target molecule in living cells or to quantify receptor binding. biorxiv.org The development of small-molecule fluorescent probes is a rapidly advancing field, with continuous innovation in creating probes that are sensitive, specific, and suitable for in vivo imaging. mdpi.com

Advanced Research Applications and Methodological Contributions of N Propyl L Histidine

Development of N-Propyl-L-histidine as a Molecular Probe for Biochemical Systems

This compound, a derivative of the essential amino acid L-histidine, serves as a valuable molecular probe in biochemical and bioinorganic studies. Its utility stems from the intrinsic properties of the histidine moiety, particularly the imidazole (B134444) side chain, which is a versatile ligand for metal ions and a key participant in biological interactions. uni-siegen.dersc.orgresearchgate.net The addition of the N-propyl group can modify its lipophilicity and steric profile, allowing for fine-tuned applications in probing specific molecular environments.

The core principle behind its function as a molecular probe lies in its ability to coordinate with metal ions, such as copper(II), zinc(II), and iron(II), which are often found in the active sites of metalloproteins. researchgate.netacs.org The imidazole ring of the histidine residue is a primary binding site for these metals in many enzymes. uni-siegen.deresearchgate.net By introducing this compound into a biochemical system, researchers can study metal-binding sites and the dynamics of metal-protein interactions. acs.org

Spectroscopic techniques are central to observing the interactions of this compound as a probe. Changes in the spectroscopic signature of the molecule or the system upon binding provide detailed information.

UV-Visible Spectroscopy : The formation of a complex between this compound and a metal ion like Fe(II) can be monitored by changes in the UV-Vis absorption spectrum, indicating the coordination environment. mdpi.com The characteristic absorption peak of the imidazole ring, typically around 211 nm, may shift upon interaction. semanticscholar.orgphotochemcad.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR can be used to confirm the structure of histidine derivatives and to observe changes in the chemical shifts of the imidazole protons upon binding to a target, providing insights into the binding mode and environment. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy methods can detect changes in the bonds within the this compound molecule, such as those in the carboxylate and imidazole groups, upon coordination to a metal or participation in hydrogen bonding. researchgate.netresearchgate.net

The development of such probes is crucial for understanding enzyme mechanisms, protein structure, and the role of metal ions in biological processes. rsc.orgresearchgate.net By acting as a simplified model or a competitive ligand, this compound can help elucidate the complex coordination chemistry occurring within native biological systems. acs.orgrsc.org

Exploration in Advanced Materials Science Research (Focus on Principles and Methods)

The unique chemical structure of this compound, combining a chiral amino acid backbone with a functional imidazole ring, makes it and its derivatives valuable components in the development of advanced materials.

Histidine and its derivatives have emerged as effective, environmentally friendly corrosion inhibitors for metals like mild steel, particularly in acidic environments. rsc.orgnih.govrsc.org The mechanism of protection relies on the adsorption of the inhibitor molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. semanticscholar.orgmdpi.com this compound is expected to function by this same principle, with its efficacy influenced by its specific molecular structure.

Principles of Corrosion Inhibition: The inhibition process is governed by the adsorption of the organic molecule onto the metal surface. This can occur through two main mechanisms:

Physisorption (Physical Adsorption): This involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface. nih.govmdpi.com In acidic solutions, the inhibitor can become protonated and electrostatically attracted to the surface.

Chemisorption (Chemical Adsorption): This involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (like N and O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. nih.govmdpi.comacs.org The imidazole ring and the carboxylate group of this compound are rich in such electrons, making strong chemisorption possible. scielo.brscielo.br

Methodological Investigations: Researchers use a combination of electrochemical and surface analysis techniques to investigate the inhibition mechanism.

Electrochemical Measurements: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to quantify the inhibition efficiency. rsc.orgrsc.orgresearchgate.net The data reveals whether the inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reactions, or both. mdpi.comscielo.br

Adsorption Isotherms: The relationship between the inhibitor concentration and the degree of surface coverage is often described by adsorption isotherms, such as the Langmuir isotherm. mdpi.comnih.gov The thermodynamic parameters calculated from these isotherms, like the Gibbs free energy of adsorption (ΔG⁰ads), can help distinguish between physisorption and chemisorption. rsc.org

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of reduced corrosion damage on the metal surface in the presence of the inhibitor. mdpi.com

Theoretical Calculations: Quantum chemical calculations using Density Functional Theory (DFT) are employed to model the inhibitor molecule and correlate its electronic properties (e.g., HOMO-LUMO energy gap, dipole moment) with its inhibition efficiency. semanticscholar.orgrsc.org These calculations can also predict the most likely sites for interaction with the metal surface. mdpi.com

The presence of the propyl group on the histidine molecule could enhance its protective properties by increasing its surface coverage area and modifying its solubility and adsorption characteristics. rsc.org

Interactive Table: Corrosion Inhibition Properties of Histidine Derivatives This table summarizes typical findings for L-histidine and its derivatives as corrosion inhibitors for mild steel.

Inhibitor SystemMediumMax Inhibition Efficiency (%)Adsorption MechanismSupporting Evidence
L-Histidine1 M HCl~85%Physisorption & ChemisorptionLangmuir Isotherm, ΔG⁰ads values rsc.orgnih.gov
L-Histidine3.5% NaCl~88%PhysisorptionLangmuir Isotherm, SEM, AFM mdpi.com
L-Histidine based Ionic Liquid (LHIL)1 M HCl98.8%Physisorption & ChemisorptionLangmuir Isotherm, EIS, DFT rsc.orgrsc.org
Poly(N-Methyl Aniline) + Histidine0.5 M H₂SO₄89%Synergistic AdsorptionWeight Loss, Electrochemical Methods isca.me

Amino acids and their derivatives are a focal point of research for new nonlinear optical (NLO) materials. iosrjournals.orgijacskros.comacs.org Their potential arises from their chiral nature and the presence of zwitterionic molecules, which tend to crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). iosrjournals.orgnih.gov L-histidine and its salts have been shown to be particularly promising candidates. nih.govcibtech.orgresearchgate.netresearchgate.net

Principles of NLO Materials: NLO materials interact with intense laser light to produce new light frequencies. For SHG, a material must lack a center of symmetry. The efficiency of this process is related to the material's first-order hyperpolarizability (β). Amino acids are attractive because they possess both an electron-donating group (-NH₃⁺) and an electron-accepting group (-COO⁻), which can enhance molecular asymmetry and the NLO response. nih.gov The imidazole ring in histidine further contributes to the delocalized π-electron system, which is beneficial for NLO properties. scispace.com

Synthesis and Characterization Methods:

Synthesis: The primary method for producing single crystals of histidine-based NLO materials is the slow evaporation solution growth technique. ijacskros.comcibtech.orgscispace.com This involves dissolving the synthesized salt (e.g., L-histidine dinitrate, L-histidine acetate) in a suitable solvent (often water) and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of high-quality single crystals. iosrjournals.orgcibtech.org

Structural Characterization: Powder X-ray diffraction (XRD) is used to confirm the crystalline nature and determine the crystal structure and lattice parameters of the grown material. iosrjournals.orgnih.govcibtech.org

Spectroscopic Characterization: Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule and confirm the incorporation of all components into the final crystal. ijacskros.comcibtech.org

Optical Characterization: UV-Vis-NIR spectroscopy is used to determine the optical transparency window of the crystal. A wide transparency range, especially in the visible and near-infrared regions, is crucial for NLO applications. iosrjournals.orgacs.org

NLO Property Measurement: The Kurtz-Perry powder technique is a standard method to confirm and quantify the SHG efficiency of the material. iosrjournals.orgcibtech.org A powdered sample is illuminated with a high-intensity laser (e.g., Nd:YAG at 1064 nm), and the intensity of the generated second-harmonic light (at 532 nm) is measured and compared to a reference material like Potassium Dihydrogen Phosphate (B84403) (KDP). cibtech.orgamazon.com

Interactive Table: SHG Efficiency of Histidine-Based NLO Materials This table compares the reported SHG efficiency of various L-histidine-based crystals relative to the standard NLO material KDP.

MaterialSHG Efficiency (relative to KDP)Crystal Growth MethodReference
L-Histidine Acetate (LHA)3.0 times KDPSlow Evaporation / SR Method iosrjournals.org
L-Histidine Dinitrate (LHDN)3.6 times KDPSlow Evaporation cibtech.org
L-Histidine Tetrafluoroborate (L-HTFB)Higher than L-Arginine Phosphate (LAP)Solution Growth iosrjournals.orgnih.gov
L-histidine potassium pentaborate (LHKB5)2.1 times KDPSlow Evaporation scispace.com

Analytical Standards and Reference Materials Development utilizing this compound

The development and use of analytical standards and certified reference materials (CRMs) are fundamental to ensuring the quality, accuracy, and comparability of chemical measurements. sigmaaldrich.comfujifilm.com While L-histidine itself is widely available as a CRM, the principles extend directly to its derivatives like this compound, especially as they find use in specialized research. crmlabstandard.commerckmillipore.comnih.gov

An analytical standard of this compound would be a substance of high purity and well-defined composition. It serves as a benchmark for various analytical purposes:

Qualitative Analysis: Used to confirm the identity of this compound in an unknown sample, typically by comparing spectroscopic data (e.g., IR spectra, NMR spectra) or chromatographic retention times. merckmillipore.com

Quantitative Analysis: Employed to determine the exact concentration of this compound in a sample by creating calibration curves for analytical instruments.

Method Validation: Essential for validating new analytical methods, ensuring they are accurate, precise, and reliable for measuring this compound.

Instrument Calibration: Used to calibrate analytical instruments to ensure they provide accurate readings.

The development of such a reference material involves rigorous synthesis and purification steps. The final product is extensively characterized to establish its properties. A certificate of analysis accompanying the standard typically provides the following information:

Purity: Determined by a primary method like titration or by chromatographic techniques, often stated as a percentage (e.g., ≥98%). fujifilm.com

Identity Confirmation: Verified using methods like IR spectroscopy, NMR, and mass spectrometry. merckmillipore.com

Physicochemical Properties: Data such as melting point, solubility, and specific rotation are provided. merckmillipore.comnih.gov

Traceability: For CRMs, the purity value is traceable to the International System of Units (SI). nih.gov

The availability of this compound as a reliable analytical standard is a prerequisite for its use in regulated environments and for ensuring the reproducibility of the advanced research applications discussed previously. sigmaaldrich.comthegoodscentscompany.com

Q & A

Q. What are the recommended synthetic routes for N-Propyl-L-histidine, and how can purity be validated?

this compound synthesis typically involves alkylation of L-histidine with propyl halides under controlled alkaline conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of intermediates .
  • Purification : Employ column chromatography (e.g., silica gel with methanol/chloroform gradients) followed by recrystallization.
  • Purity validation : Combine HPLC (C18 column, UV detection at 210 nm) with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and quantify impurities (<0.5%) .

Q. How should researchers characterize this compound’s physicochemical properties?

Standard characterization includes:

  • Spectroscopic analysis :
  • FT-IR for functional group identification (e.g., imidazole ring vibrations at ~3100 cm⁻¹, carboxylate C=O stretch at 1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) .
    • Thermal stability : Differential scanning calorimetry (DSC) to determine melting/decomposition points (e.g., compare to L-histidine’s decomposition at 282°C ).
    • Solubility : Measure in aqueous buffers (pH 7.4) and organic solvents (e.g., DMSO) using gravimetric or UV-Vis methods .

Q. What experimental conditions ensure reproducibility in this compound studies?

  • Documentation : Follow NIH guidelines for reporting reaction parameters (e.g., temperature, pH, solvent ratios) and equipment calibration .
  • Batch consistency : Replicate synthesis across ≥3 independent batches, with statistical analysis of purity and yield (e.g., ANOVA for inter-batch variability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Controlled stability studies :
  • Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Compare degradation products (e.g., oxidation by LC-MS/MS) to identify pathways (e.g., imidazole ring oxidation vs. propyl chain hydrolysis) .
    • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., humidity vs. temperature effects) causing data discrepancies .

Q. What strategies optimize this compound’s reactivity in peptide coupling reactions?

  • Activation method screening : Test carbodiimides (EDC/HOBt) vs. uronium salts (HATU) for coupling efficiency via ¹H NMR monitoring .
  • Solvent effects : Compare reaction rates in polar aprotic solvents (DMF, DMSO) vs. ionic liquids, adjusting dielectric constants to stabilize transition states .
  • Side-chain protection : Evaluate tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent imidazole ring interference .

Q. How should researchers design experiments to study this compound’s role in enzyme inhibition or receptor binding?

  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., histidine decarboxylase) .
  • In vitro assays :
  • Use fluorescence polarization or SPR to measure binding constants (Kd) .
  • Validate inhibition via enzyme activity assays (e.g., spectrophotometric monitoring of substrate depletion) .
    • Negative controls : Include L-histidine and N-ethyl-L-histidine analogs to assess structural specificity .

Methodological and Compliance Considerations

Q. What guidelines ensure ethical and regulatory compliance in preclinical studies involving this compound?

  • Animal studies : Adhere to NIH protocols for humane endpoints and sample size justification (e.g., ARRIVE 2.0 guidelines) .
  • Data integrity : Use validated instruments (e.g., calibrated HPLC systems) and maintain raw data logs for audit trails .

Q. How can researchers address challenges in quantifying low concentrations of this compound in biological matrices?

  • Sample preparation : Optimize solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to improve recovery rates .
  • Analytical sensitivity : Employ tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D3-N-Propyl-L-histidine) to minimize matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.